molecular formula C6H8ClNO2 B081757 3-Hydroxy-2-pyridinemethanol hydrochloride CAS No. 14173-30-9

3-Hydroxy-2-pyridinemethanol hydrochloride

Cat. No.: B081757
CAS No.: 14173-30-9
M. Wt: 161.58 g/mol
InChI Key: SKVRYQUMKJQZFN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-pyridinemethanol hydrochloride is an organic compound with the molecular formula C6H8ClNO2 and a molecular weight of 161.59 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Safety and Hazards

3-Hydroxy-2-pyridinemethanol hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-pyridinemethanol hydrochloride can be synthesized from 2-(hydroxymethyl)pyridin-3-ol. The synthesis involves the reaction of 2-(hydroxymethyl)pyridin-3-ol with hydrochloric acid under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-pyridinemethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-pyridinemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyridine ring play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-pyridinemethanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(hydroxymethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h1-3,8-9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVRYQUMKJQZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161811
Record name 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride
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Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-30-9
Record name 2-Pyridinemethanol, 3-hydroxy-, hydrochloride (1:1)
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Record name 3-Hydroxy-2-pyridinemethanol hydrochloride
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Record name 14173-30-9
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Record name 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride
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Record name 3-hydroxy-2-(hydroxymethyl)pyridine hydrochloride
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Record name 3-Hydroxy-2-pyridinemethanol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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